Ethyl 3-quinolinepropionate
Description
Ethyl 3-quinolinepropionate (C₁₄H₁₅NO₂; molecular weight: 237.27 g/mol) is an ester derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom at the 1-position. The propionate chain at the 3-position introduces steric and electronic modifications, influencing its solubility, reactivity, and biological activity. Quinoline derivatives are widely studied for pharmaceutical applications, including antimicrobial, anticancer, and antimalarial properties . This compound’s synthesis likely involves cyclization reactions of substituted anilines with propionyl chloride intermediates, followed by esterification, as seen in analogous quinoline syntheses .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 3-quinolin-3-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)8-7-11-9-12-5-3-4-6-13(12)15-10-11/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
LTOOPRHOYJCDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- Ethyl 3-chloropropionate (C₅H₉ClO₂): Chlorine substituent enhances electrophilicity, making it reactive in nucleophilic substitutions .
- Ethyl 3-ethoxypropionate (C₇H₁₄O₃): Ethoxy group improves stability and solubility, used in industrial coatings .
- Ethyl 3-phenylpropionate (C₁₁H₁₄O₂): Aromatic phenyl group enhances lipophilicity, utilized in flavoring agents .
- 3-Phenylquinoline (C₁₅H₁₁N): Lacks the propionate ester but shares the quinoline core, emphasizing the role of the ester in modulating bioavailability .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| Ethyl 3-quinolinepropionate | C₁₄H₁₅NO₂ | 237.27 | Not reported | Low water solubility | Pharmaceuticals, research |
| Ethyl 3-chloropropionate | C₅H₉ClO₂ | 136.58 | Not reported | Slightly soluble | Chemical synthesis |
| Ethyl 3-ethoxypropionate | C₇H₁₄O₃ | 146.19 | 170 | Slightly soluble | Coatings, solvents |
| Ethyl 3-phenylpropionate | C₁₁H₁₄O₂ | 178.23 | Not reported | Insoluble in water | Fragrances, flavors |
Research Findings and Trends
- Quinoline Derivatives: Recent studies highlight the role of ester substituents in enhancing bioavailability. For example, methoxymethyl groups in 3-methoxymethylquinoline improve metabolic stability .
- Industrial Use : Ethyl 3-ethoxypropionate dominates the coatings market due to regulatory approval for low-VOC formulations .
- Flavor Chemistry : Ethyl 3-phenylpropionate’s GRAS status underscores its safety in food applications, unlike halogenated analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-quinolinepropionate, and how can reaction conditions be optimized for reproducibility?
- Methodology : Begin with a literature review of quinoline derivatives to identify common synthetic pathways (e.g., Friedländer synthesis, condensation reactions). Optimize parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to assess yield and purity . Validate reproducibility via triplicate trials under controlled conditions, with kinetic studies to monitor intermediate formation.
- Data Analysis : Use HPLC or GC-MS to quantify yield and impurities. Tabulate results comparing solvents (e.g., DMF vs. ethanol) and catalysts (e.g., H₂SO₄ vs. Lewis acids) (Table 1).
Table 1 : Optimization of Synthetic Conditions
| Parameter | Condition A | Condition B | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Solvent (DMF) | 80°C, 12h | 100°C, 8h | 72 | 98.5 |
| Catalyst (H₂SO₄) | 0.1 mol% | 0.5 mol% | 68 | 97.2 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology : Employ NMR (¹H, ¹³C, DEPT-135) for structural elucidation, focusing on quinoline ring protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~170 ppm). Confirm molecular ion peaks via HRMS . Use FT-IR to validate ester C=O stretching (~1740 cm⁻¹).
- Data Contradictions : If NMR signals overlap, use 2D techniques (COSY, HSQC) or compare with computational predictions (DFT-based chemical shift calculations) .
Q. How can researchers ensure the purity of this compound, and what analytical thresholds are acceptable?
- Methodology : Implement orthogonal methods: HPLC (C18 column, acetonitrile/water gradient) for purity ≥95%, complemented by TLC (Rf comparison). Use Karl Fischer titration for residual solvent quantification .
- Thresholds : Purity ≥98% for biological assays; ≤0.5% residual solvents per ICH guidelines .
Advanced Research Questions
Q. What strategies resolve discrepancies in bioactivity data for this compound across different assays?
- Methodology : Conduct meta-analysis of existing data to identify variability sources (e.g., cell line differences, assay protocols). Validate via dose-response curves (IC₅₀ comparisons) and statistical tests (ANOVA, t-tests) .
- Case Study : If cytotoxicity in MCF-7 cells conflicts with NIH/3T3 data, perform ROS assays or apoptosis markers (Annexin V) to clarify mechanisms .
Q. How can computational modeling predict the pharmacokinetic properties of this compound, and what limitations exist?
- Methodology : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. Validate with in vitro permeability assays (Caco-2 cells) .
- Limitations : Address discrepancies between predicted and experimental logD values by refining solvation models or incorporating molecular dynamics simulations .
Q. What experimental designs are optimal for studying the mechanistic role of this compound in enzyme inhibition?
- Methodology : Employ kinetic assays (Michaelis-Menten, Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use SPR or ITC for binding affinity (KD) measurements .
- Data Interpretation : If Ki values conflict with docking simulations, perform mutagenesis studies (e.g., Ala-scanning) on active-site residues .
Data Presentation and Ethical Compliance
- Tables/Figures : Always label axes, include error bars (SD/SEM), and cite sources for non-original data .
- Ethical Considerations : Disclose synthetic hazards (e.g., corrosive catalysts) and obtain institutional approval for biological studies .
Table 2 : Common Analytical Methods for this compound
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | Retention time: 8.2 min |
| NMR (¹³C) | Structural confirmation | δ 170 ppm (C=O) |
| HRMS | Molecular ion verification | m/z 243.1234 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
